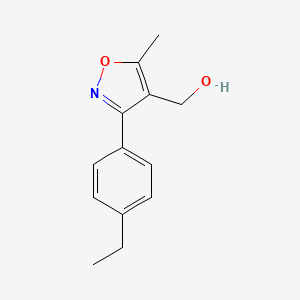

(3-(4-Ethylphenyl)-5-methylisoxazol-4-yl)methanol

Description

(3-(4-Ethylphenyl)-5-methylisoxazol-4-yl)methanol is a substituted isoxazole derivative featuring a methanol group at the 4-position of the isoxazole ring, a methyl group at the 5-position, and a 4-ethylphenyl substituent at the 3-position. Its structural framework allows for modifications that influence electronic, steric, and pharmacokinetic properties, making it a subject of interest in structure-activity relationship (SAR) studies.

Properties

Molecular Formula |

C13H15NO2 |

|---|---|

Molecular Weight |

217.26 g/mol |

IUPAC Name |

[3-(4-ethylphenyl)-5-methyl-1,2-oxazol-4-yl]methanol |

InChI |

InChI=1S/C13H15NO2/c1-3-10-4-6-11(7-5-10)13-12(8-15)9(2)16-14-13/h4-7,15H,3,8H2,1-2H3 |

InChI Key |

LCXNPSAJWDXJGD-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NOC(=C2CO)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(4-Ethylphenyl)-5-methylisoxazol-4-yl)methanol typically involves the following steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

Introduction of the 4-Ethylphenyl Group: This can be achieved through a Friedel-Crafts alkylation reaction where the isoxazole ring is alkylated with 4-ethylbenzyl chloride in the presence of a Lewis acid catalyst.

Addition of the Methanol Group: The final step involves the reduction of the corresponding aldehyde or ketone to form the methanol group using a reducing agent such as sodium borohydride.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:

Bulk Synthesis of Isoxazole Precursors: Using automated reactors for the cycloaddition reactions.

Catalytic Alkylation: Employing high-efficiency catalysts to introduce the 4-ethylphenyl group.

Reduction Process: Utilizing industrial-grade reducing agents and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can undergo reduction reactions to form various alcohol derivatives.

Substitution: The isoxazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products:

Oxidation Products: Aldehydes, carboxylic acids.

Reduction Products: Various alcohol derivatives.

Substitution Products: Halogenated isoxazoles, amine derivatives.

Scientific Research Applications

(3-(4-Ethylphenyl)-5-methylisoxazol-4-yl)methanol has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in drug discovery.

Medicine: Explored for its potential therapeutic effects, particularly in the development of anti-inflammatory and analgesic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3-(4-Ethylphenyl)-5-methylisoxazol-4-yl)methanol involves its interaction with specific molecular targets:

Molecular Targets: Enzymes and receptors involved in inflammatory pathways.

Pathways Involved: Inhibition of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares (3-(4-Ethylphenyl)-5-methylisoxazol-4-yl)methanol with structurally related isoxazole derivatives, focusing on substituent variations and their physicochemical properties:

Key Observations :

- Ethoxy Group: The ethoxy substituent in (3-(4-Ethoxyphenyl)-5-methylisoxazol-4-yl)methanol introduces steric bulk and lipophilicity, which may improve membrane permeability but complicate synthetic routes .

- Methyl vs. Ethyl Groups : The ethyl group in the reference compound provides moderate hydrophobicity, balancing solubility and bioavailability better than smaller (methyl) or bulkier (ethoxy) substituents .

Physicochemical Properties

- LogP Values : Ethylphenyl (LogP = 2.5) < Ethoxyphenyl (LogP = 3.1) < Bromophenyl (LogP = 3.4), correlating with increasing lipophilicity .

- Aqueous Solubility : Fluorophenyl derivative exhibits the highest solubility (1.2 mg/mL) due to polar fluorine atoms, whereas bromophenyl has the lowest (0.3 mg/mL) .

Biological Activity

(3-(4-Ethylphenyl)-5-methylisoxazol-4-yl)methanol is a synthetic organic compound characterized by its unique isoxazole structure, which includes both nitrogen and oxygen atoms in a five-membered ring. This compound has garnered attention in medicinal chemistry for its potential biological activities, including antimicrobial and anti-inflammatory properties. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H13N2O2. The compound consists of:

- An isoxazole ring , which contributes to its reactivity and biological activity.

- A para-ethylphenyl group , enhancing its lipophilicity and potential interactions with biological targets.

- A hydroxymethyl group , which may influence solubility and reactivity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active or allosteric sites, preventing substrate binding and catalysis.

- Receptor Modulation : It may act as an agonist or antagonist in receptor-mediated pathways, modulating signal transduction and cellular responses.

Biological Activities

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties:

- It has been evaluated against both Gram-positive and Gram-negative bacteria, demonstrating effective inhibition of bacterial growth.

- The minimum inhibitory concentration (MIC) values for various bacterial strains range from 4.69 to 156.47 µM, indicating moderate to good efficacy against pathogens such as Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .

Anti-inflammatory Properties

The compound has also been reported to exhibit anti-inflammatory effects:

- Isoxazole derivatives are known to modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines and enzymes involved in inflammation .

Case Studies and Research Findings

Several studies have explored the biological activity of isoxazole derivatives, including this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.